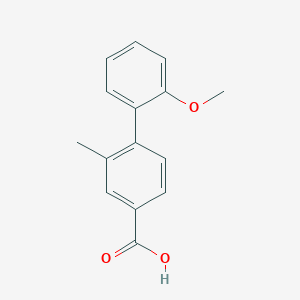

4-(2-Methoxyphenyl)-3-methylbenzoic acid

Description

Contextualization within Biaryl Carboxylic Acids and Related Compounds

4-(2-Methoxyphenyl)-3-methylbenzoic acid is a member of the biaryl carboxylic acid family. The biaryl motif is a fundamental structural unit found in many biologically active molecules, natural products, and materials. rsc.org The synthesis of these compounds, particularly unsymmetrical biaryls, is a significant focus in chemical research. rsc.org

Historically, methods like the Suzuki-Miyaura cross-coupling have been pivotal for creating the carbon-carbon bond that links the two aryl rings. rsc.org Recent advancements have explored using carboxylic acids themselves as aryl group donors in decarbonylative coupling reactions, presenting a novel approach to biaryl synthesis. rsc.orgresearchwithrutgers.com These methods often involve palladium catalysis and the conversion of carboxylic acids into other reactive species like aryl boronic acids. rsc.org The development of cascade reactions, which combine multiple steps like Suzuki coupling and Friedel-Crafts reactions, also provides efficient pathways to complex biaryl carboxylic acids. nih.gov

Significance of the Methoxy (B1213986) and Methyl Substituents in Aromatic Systems

The chemical behavior of this compound is heavily influenced by the electronic properties of its methoxy and methyl substituents.

The Methyl Group (-CH₃): The methyl group is generally considered an electron-donating group. This effect arises from two main principles:

Inductive Effect : The methyl group, being sp³ hybridized, is less electronegative than the sp² hybridized carbon of the benzene (B151609) ring, leading to a release of electron density into the ring. stackexchange.com

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the aromatic π-system. This delocalization increases electron density at the ortho and para positions. stackexchange.com

Like the methoxy group, the methyl group is an activating and ortho-, para-directing group for electrophilic aromatic substitution, meaning it makes the ring more reactive and directs incoming electrophiles to the positions adjacent and opposite to it. masterorganicchemistry.comlibretexts.org

Overview of Research Areas and Methodologies Applicable to Benzoic Acid Derivatives

Benzoic acid and its derivatives are foundational structures in numerous areas of chemical and biological research. preprints.org Investigations into these compounds span various fields:

Synthetic Chemistry : A primary research area is the development of novel synthetic methods to create complex benzoic acid derivatives. researcher.life This includes synthesizing new molecules for evaluation as potential pharmaceuticals, such as anticancer or anti-inflammatory agents. preprints.orgnih.gov

Biological Evaluation : Many studies focus on the biological activities of benzoic acid derivatives. Researchers design and synthesize novel compounds to test their efficacy as inhibitors for enzymes like acetylcholinesterase or carbonic anhydrase. sci-hub.se

Materials Science : Certain derivatives are explored for their potential as supramolecular gelators, which have applications in environmental remediation, such as treating oil spills. researcher.life

The methodologies used to study these compounds are well-established:

Synthesis and Characterization : Synthesis often involves standard organic reactions such as esterification, hydrolysis, and amide bond formation. researcher.lifechemrj.org Characterization and structural confirmation rely heavily on spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) researchgate.net

Infrared (IR) Spectroscopy chemrj.orgresearchgate.net

Mass Spectrometry (MS) researchgate.net

Computational Studies : Theoretical methods are frequently employed to predict the geometrical structures, electronic properties, and reactivity of benzoic acid derivatives. researchgate.net In silico studies, including molecular docking, help in designing and optimizing compounds for specific biological targets. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUPKIVDGOJXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620587 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473264-05-0 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methoxyphenyl 3 Methylbenzoic Acid and Its Derivatives

Direct Synthesis Strategies of the Core Compound

The construction of the biaryl framework of 4-(2-Methoxyphenyl)-3-methylbenzoic acid is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Reported Synthetic Pathways, e.g., Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a common approach involves the coupling of 4-bromo-3-methylbenzoic acid with 2-methoxyphenylboronic acid.

The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.

This reaction is favored due to the commercial availability and stability of the starting materials and the generally high yields and functional group tolerance of the Suzuki coupling.

Reagents and Conditions in Biaryl Carboxylic Acid Synthesis

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and purity of the final product.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Water/Organic mixtures | Solubilizes the reactants and facilitates the reaction. The choice of solvent can significantly impact reaction rate and yield. |

Derivatization Strategies of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of esters, amides, and various heterocyclic compounds.

Formation of Esters and Amides

Esterification: Esters of this compound can be readily prepared through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester.

Amidation: Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.gov Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org The resulting amides are often stable and can exhibit a range of biological activities.

| Derivative | Reagents | General Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Thionyl Chloride, Alcohol | Two-step process: formation of acyl chloride, then reaction with alcohol | |

| Amides | Thionyl Chloride, Amine | Two-step process: formation of acyl chloride, then reaction with amine |

| Amine, Coupling Agent (e.g., DCC, EDC) | Typically performed in an inert solvent at room temperature |

Modification of the Carboxyl Group

Beyond simple ester and amide formation, the carboxyl group can be transformed into other functional groups. For instance, reduction of the carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding primary alcohol, 4-(2-methoxyphenyl)-3-methylbenzyl alcohol. This alcohol can then be further functionalized.

Another important modification is the conversion of the carboxylic acid to its corresponding acyl chloride by reacting with reagents such as thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.com The resulting 4-(2-methoxyphenyl)-3-methylbenzoyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives. guidechem.comganeshremedies.com

Introduction of Heterocyclic Moieties

The carboxylic acid functionality serves as a key starting point for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and thiazoles, which are prevalent in many biologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the corresponding carboxylic acid. A common method involves the conversion of the carboxylic acid to its hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then undergo cyclization with various reagents, such as orthoesters or carbon disulfide, to form the oxadiazole ring. jchemrev.comnih.gov Another approach involves the reaction of the acyl chloride with a tetrazole, which can rearrange to form the oxadiazole.

Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from the carboxylic acid. One pathway involves the conversion of the carboxylic acid to its corresponding thioamide, which can then be reacted with hydrazine to form the triazole ring. Alternatively, the acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to the triazole. nih.gov

Thiazoles: Thiazole rings can be introduced by reacting a thioamide derivative of the benzoic acid with an α-haloketone in a Hantzsch-type synthesis.

The general strategies often involve the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an acid hydrazide, which then undergoes cyclization with appropriate reagents to form the desired heterocyclic ring. researchgate.netevitachem.com

| Heterocycle | Key Intermediate | General Reagents for Cyclization |

| 1,3,4-Oxadiazole | Acid Hydrazide | Orthoesters, Carbon Disulfide, Phosphorus Oxychloride |

| 1,2,4-Triazole | Thioamide or Thiosemicarbazide | Hydrazine, Isothiocyanates followed by cyclizing agents |

| Thiazole | Thioamide | α-Haloketones |

Functionalization of Aromatic Rings

Further diversification of the this compound scaffold can be achieved through functionalization of its aromatic rings. Electrophilic aromatic substitution reactions, such as fluorination and nitration, are common methods for introducing new functional groups that can modulate the compound's properties.

Fluorination: The introduction of fluorine atoms into aromatic rings can significantly impact a molecule's biological activity and physicochemical properties. Direct electrophilic fluorination of aromatic compounds can be challenging but is achievable with potent electrophilic fluorine reagents. For benzoic acid derivatives, the reaction conditions need to be carefully controlled to achieve the desired regioselectivity. The directing effects of the existing substituents on both aromatic rings will govern the position of fluorination. The carboxylic acid group is a deactivating, meta-directing group, while the methoxy (B1213986) group is an activating, ortho-, para-directing group, and the methyl group is an activating, ortho-, para-directing group. Therefore, fluorination is expected to occur at positions influenced by the activating groups, while avoiding the positions deactivated by the carboxyl group. The use of strong acids like sulfuric acid can enhance the electrophilicity of the fluorinating agent.

Nitration: Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The nitro group can then serve as a handle for further synthetic transformations, such as reduction to an amino group. For this compound, the regioselectivity of nitration will be determined by the interplay of the directing effects of the substituents. The carboxylic acid group directs incoming electrophiles to the meta position on its ring, while the methoxy and methyl groups direct to the ortho and para positions on their respective rings. chemguide.co.uk A patent for the synthesis of 2-nitro-3-methylbenzoic acid describes reacting powdery m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) to achieve high selectivity. google.com This suggests that careful temperature control is crucial for selective nitration.

| Functionalization | Reagents | Key Parameters | Expected Regioselectivity |

|---|---|---|---|

| Fluorination | Electrophilic fluorine source (e.g., Selectfluor) | Strong acid catalyst (e.g., H₂SO₄) | Ortho/para to methoxy and methyl groups, meta to carboxylic acid group |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Low temperature control (-30 to -15 °C) google.comtruman.edu | Meta to carboxylic acid group; ortho/para to methoxy and methyl groups |

Mechanistic Investigations of Synthetic Transformations

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org The key steps in the mechanism are oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromo-3-methylbenzoic acid) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reaction then proceeds to transmetalation, where the organic group from the organoboron reagent (e.g., 2-methoxyphenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which activates the organoboron species. The final step is reductive elimination, where the two organic groups on the palladium(II) complex are coupled to form the biaryl product, this compound, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.org

For sterically hindered substrates, such as those with ortho substituents like the 2-methoxy and 3-methyl groups in the target molecule, the rates of oxidative addition and reductive elimination can be affected. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often employed to facilitate these challenging couplings. rsc.org Kinetic studies have shown that the oxidative addition step can be rate-determining. acs.org The role of the base is also crucial, not only for activating the boronic acid but also for influencing the stability and reactivity of the palladium intermediates. acs.org

| Step | Description | Key Species |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Pd(0) complex, Aryl halide, Pd(II) intermediate |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. | Pd(II) intermediate, Organoboron reagent, Base |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the biaryl product and regenerate the Pd(0) catalyst. | Di-organo-Pd(II) complex, Biaryl product, Pd(0) catalyst |

Structural Characterization and Mechanistic Studies

Advanced Spectroscopic Analysis for Structure Elucidation

A complete structural elucidation of 4-(2-Methoxyphenyl)-3-methylbenzoic acid would necessitate a suite of spectroscopic data. This typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are fundamental for mapping the carbon-hydrogen framework of the molecule. Specific chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the two aromatic rings, identifying the precise locations of the methoxy (B1213986), methyl, and carboxylic acid groups.

Infrared (IR) Spectroscopy: An IR spectrum would identify the characteristic vibrational frequencies of the functional groups. Key absorptions would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches associated with the acid and methoxy groups, and C-H stretches for the aromatic rings and methyl group.

Mass Spectrometry (MS): This technique would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental formula, C₁₅H₁₄O₃. Analysis of the fragmentation pattern would further support the proposed structure.

Currently, no specific NMR, IR, or MS spectral data for this compound are available in the searched scientific literature.

Supramolecular Chemistry and Crystal Engineering of Salts and Co-crystals

The study of the supramolecular chemistry of this compound would involve its crystallization and subsequent analysis, likely through single-crystal X-ray diffraction. This would provide definitive proof of its three-dimensional structure.

The hydrogen bonding and other intermolecular forces dictate how the molecules self-assemble into a larger crystalline architecture. Crystal engineering studies would explore how these interactions can be predictably controlled to form different polymorphs, salts, or co-crystals with desired physical properties. No crystallographic information or studies on the self-assembly features of this compound have been found.

Quantum-Chemical and Density Functional Theory (DFT)-Based Investigations

Theoretical calculations are crucial for understanding the intrinsic properties of a molecule at the electronic level. These computational studies provide insights that complement experimental data.

Using DFT methods, the molecule's geometry can be optimized to find its lowest energy conformation. This computational process yields precise data on bond lengths, bond angles, and dihedral angles. Such a study on this compound would reveal the preferred spatial orientation of the two phenyl rings relative to each other and the planarity of the carboxylic acid group with respect to its attached ring.

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior and reactivity. wikipedia.org The energy of the HOMO relates to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org From these energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters would provide a theoretical framework for predicting the chemical behavior of this compound.

No DFT or other quantum-chemical studies detailing the optimized geometry or electronic properties for this compound are available in the reviewed sources. While studies exist for other benzoic acids, these results are not transferable due to the specific influence of the methoxy and methyl substituents in the target compound. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. This analysis helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is typically mapped onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, one would expect the regions around the oxygen atoms of the carboxylic acid group to be the most electronegative (typically colored red), indicating them as likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would be the most electropositive region (typically colored blue), making it a potential site for nucleophilic interaction. The aromatic rings would exhibit a more complex potential distribution, influenced by the electron-donating methoxy and methyl groups.

A hypothetical data table representing the kind of information an MEP analysis would yield is presented below. The values are for illustrative purposes and are not based on actual experimental or computational data for this specific molecule.

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) |

| Oxygen (Carbonyl) | -150 to -200 |

| Oxygen (Hydroxyl) | -120 to -170 |

| Hydrogen (Hydroxyl) | +180 to +230 |

| Aromatic Ring (General) | -50 to +50 |

Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) properties of a material become apparent at high light intensities, such as those from lasers. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of an extended π-conjugated system across the two phenyl rings, along with the influence of the methoxy and carboxylic acid groups, would suggest the potential for NLO activity. The degree of this activity would depend on the intramolecular charge transfer characteristics.

A representative data table for predicted NLO properties is shown below. These values are hypothetical and serve to illustrate the typical outputs of such a study.

| Parameter | Hypothetical Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25 x 10-24 | esu |

| First Hyperpolarizability (β) | 150 x 10-30 | esu |

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For carboxylic acids like this compound, tautomerism is not a prominent feature of the carboxylic acid group itself under normal conditions. However, theoretical studies could explore the relative energies of hypothetical tautomeric forms or the potential for proton transfer in dimeric structures, which are common for carboxylic acids in the solid state and in nonpolar solvents.

A computational study would typically calculate the relative energies of the different possible tautomers to determine their stability and the likelihood of their existence. For a simple carboxylic acid, the canonical form is overwhelmingly more stable than any potential tautomers.

Below is a table illustrating the kind of data that would be generated from a tautomerism study, comparing the standard form with a hypothetical, less stable tautomer.

| Tautomeric Form | Relative Energy (kJ/mol) | Predicted Equilibrium Population |

| Carboxylic Acid | 0 (Reference) | >99.9% |

| Hypothetical Tautomer | > 100 | <0.1% |

Structure Activity Relationship Sar Studies and Molecular Interactions

Correlating Structural Modifications with Biological Activity

The biological activity of a molecule like 4-(2-Methoxyphenyl)-3-methylbenzoic acid is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Modifications to these groups can significantly alter the compound's interaction with its biological target.

Substituents on the aromatic rings of benzoic acid derivatives play a pivotal role in modulating their biological effects. The nature, size, and electronic properties of these groups can influence binding affinity, selectivity, and pharmacokinetic properties.

Methoxy (B1213986) Group: The methoxy (-OCH3) group on the phenyl ring is a key feature. As an electron-donating group, it can influence the electron density of the aromatic system, which may be crucial for interactions like pi-pi stacking or cation-pi interactions within a protein's binding pocket. mdpi.com Alkoxy groups can also act as hydrogen bond acceptors, forming moderately strong hydrogen bonds that contribute to potent bioactivity. iomcworld.com The position of the methoxy group is also critical; it can direct the molecule's orientation within the binding site and affect its metabolic stability. mdpi.com

Methyl Group: The methyl (-CH3) group at the 3-position of the benzoic acid ring provides steric bulk. This can be advantageous if it fits into a specific hydrophobic pocket in the target protein, thereby enhancing binding affinity. However, it can also lead to steric hindrance if the pocket is too small, which would decrease activity.

Halogen Groups: The introduction of halogens (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry. Halogens can alter the electronic properties of the ring and often increase lipophilicity, which can affect cell membrane permeability. Fluorine, for instance, is often used to block metabolic oxidation at a specific position. u-tokyo.ac.jp The substitution of hydrogen with fluorine is one of the more frequently used isosteric replacements. u-tokyo.ac.jp Studies on compounds like 4-bromo-3,5-di(methoxy)benzoic acid show that halogens can participate in specific interactions like halogen bonds, which can influence crystal packing and potentially receptor binding. researchgate.net

Carboxylic Acid Group: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is often essential for anchoring the molecule to its target through interactions with polar amino acid residues. iomcworld.com

Table 1: Influence of Substituent Modifications on Potential Biological Activity

| Substituent Modification | Position | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Methoxy to Hydroxy | 2'-(phenyl ring) | Variable | May introduce a new hydrogen bond donor, potentially increasing affinity, but could alter electronics and metabolism. |

| Methyl to Ethyl/Propyl | 3-(benzoic acid ring) | Likely Decrease | Increased steric bulk may lead to clashes within a defined hydrophobic pocket. |

| Addition of Fluorine | 4'-(phenyl ring) | Potentially Increase | Can enhance binding through specific interactions and block metabolic pathways. |

| Carboxylic Acid to Tetrazole | 1-(benzoic acid ring) | Maintained or Increased | Tetrazole is a well-known bioisostere for carboxylic acid, offering similar acidic properties but different spatial and electronic profiles. drughunter.com |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are powerful tools for visualizing and understanding how a ligand like this compound interacts with its protein target. These methods provide insights that are often difficult to obtain through experimental means alone.

Computational docking programs can predict the most favorable binding pose of a ligand within a protein's active site and estimate the corresponding binding affinity (e.g., in kcal/mol). sci-hub.se For a benzoic acid derivative, the model would likely predict that the negatively charged carboxylate group forms strong ionic or hydrogen bonds with positively charged or polar residues like Arginine or Lysine. The methoxyphenyl and methyl-substituted phenyl rings would be predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues. The accuracy of these predictions allows for the prioritization of compounds for synthesis and biological testing.

Docking studies can pinpoint the specific amino acid residues that are crucial for binding. researchgate.net For a compound with the structure of this compound, a hypothetical binding pocket might involve:

A polar region: Accommodating the carboxylic acid, forming hydrogen bonds with residues like Serine, Threonine, or Tyrosine, or a salt bridge with Arginine or Lysine.

A hydrophobic pocket: Where the methyl-substituted phenyl ring fits.

A second, adjacent pocket: Interacting with the 2-methoxyphenyl group. The methoxy group's oxygen could act as a hydrogen bond acceptor with a suitable donor on the protein backbone or side chain.

By identifying these key interactions, medicinal chemists can design new analogs that optimize these contacts, for example, by introducing a substituent that can form an additional hydrogen bond or by modifying a group to better fit a hydrophobic pocket.

Table 2: Predicted Molecular Interactions for this compound

| Molecular Fragment | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid | Hydrogen Bond / Salt Bridge | Arg, Lys, His, Ser, Thr, Tyr |

| 3-Methylphenyl Ring | Hydrophobic / van der Waals | Leu, Ile, Val, Phe, Trp |

| 2-Methoxyphenyl Ring | Hydrophobic / van der Waals | Leu, Ile, Val, Phe, Trp |

| Methoxy Group Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

Bioisosteric Replacements and Their Impact on SAR

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. u-tokyo.ac.jp This strategy is widely used to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.com

For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic moieties like tetrazole, acyl sulfonamide, or hydroxamic acid. chem-space.com A tetrazole ring, for example, can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid but offers a different size, shape, and metabolic profile. drughunter.com

Phenyl Ring Bioisosteres: The benzene (B151609) rings are fundamental to the scaffold, but their properties can lead to metabolic instability or poor solubility. nih.gov They can be replaced by heterocyclic rings (e.g., pyridine (B92270), thiophene) or saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane. nih.gov Replacing the phenyl ring with a pyridine ring, for instance, introduces a nitrogen atom that can act as a hydrogen bond acceptor and may improve solubility.

Methoxy Group Bioisosteres: The methoxy group could be replaced with other small, polar groups like a hydroxyl or amino group, or even a fluorine atom, to probe the importance of its hydrogen-bonding and electronic properties. u-tokyo.ac.jp

The impact of these replacements on SAR is context-dependent. A successful bioisosteric replacement will maintain the key interactions required for biological activity while improving other properties, leading to a superior drug candidate.

Biological and Pharmacological Research Perspectives

Enzyme Inhibition Studies

The interaction of 4-(2-Methoxyphenyl)-3-methylbenzoic acid and its derivatives with various enzymes has been a subject of investigation, revealing potential inhibitory activities across different enzyme families.

Phosphodiesterase (PDE) Inhibition (e.g., PDE-IV)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE4, in particular, is a key target for anti-inflammatory therapies. Despite the therapeutic interest in PDE4 inhibitors, a comprehensive search of the scientific literature did not yield specific studies investigating the inhibitory activity of this compound against PDE-IV or other phosphodiesterases. Further research is required to determine if this chemical scaffold possesses any activity towards this enzyme class.

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

A study on the structure-activity relationship of various benzoic acid derivatives as α-amylase inhibitors revealed that the nature and position of substituents on the benzoic acid ring significantly influence their inhibitory potential. nih.govnih.gov For instance, the presence of hydroxyl groups was found to be a key determinant of inhibitory activity. nih.govnih.gov Specifically, a methoxy (B1213986) group at the 2-position, as is present in this compound, was found to have a negative effect on the α-amylase inhibitory activity of the parent benzoic acid structure. nih.govnih.gov However, it is crucial to note that these findings are based on simpler benzoic acid derivatives and may not be directly extrapolated to the more complex structure of this compound. Direct enzymatic assays would be necessary to ascertain its specific activity against α-glucosidase and α-amylase.

Kinase Inhibition (e.g., CSNK2A, PfCLK3)

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and infectious diseases. Derivatives of this compound have been investigated as inhibitors of specific kinases.

Research into novel inhibitors of Casein Kinase 2, alpha 1 (CSNK2A), a kinase involved in cell growth and proliferation, has led to the synthesis of compounds incorporating a 4-carboxyphenyl moiety. One study reported the development of 2,6-disubstituted pyrazines, where a 4-carboxyphenyl group was identified as an optimal substituent for CSNK2A activity. nih.gov While not the exact compound, this highlights the potential of the 4-arylbenzoic acid scaffold in designing CSNK2A inhibitors. Another study on 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors further underscores the importance of the benzoic acid moiety in this class of inhibitors. nih.gov

In the context of antimalarial drug discovery, derivatives of a similar benzoic acid scaffold have been explored as inhibitors of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), an essential enzyme for the parasite's survival. nih.govacs.org A key structural feature of a potent PfCLK3 inhibitor, TCMDC-135051, is a substituted benzoic acid ring. nih.govacs.org The carboxylic acid group on this ring was shown to be important for activity. researchgate.net Analogs where the benzoic acid moiety was modified were synthesized and evaluated, demonstrating the significance of this structural component for potent PfCLK3 inhibition. nih.govacs.org One such analog, which replaced a more complex side chain with a simple 2-methoxyphenyl group, showed an IC50 of 79.0 nM against recombinant PfCLK3. acs.org

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Analog of TCMDC-135051 with 2-methoxyphenyl group | PfCLK3 | 79.0 | acs.org |

Other Enzyme Targets (e.g., Histone Deacetylase)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. nih.gov A thorough review of the available literature did not reveal any studies specifically screening or identifying this compound as an inhibitor of histone deacetylases. The vast majority of known HDAC inhibitors belong to distinct chemical classes such as hydroxamic acids, cyclic peptides, and benzamides. nih.gov

Receptor Modulation and Binding Studies

The ability of a compound to interact with and modulate the activity of cellular receptors is a cornerstone of pharmacology.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Antagonism and Agonism

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. Research has been conducted on derivatives containing the (2-methoxyphenyl)piperazine moiety, a common pharmacophore in 5-HT1A receptor ligands. nih.govresearchgate.netmdpi.com These studies have explored how modifications to this scaffold influence binding affinity and functional activity at the 5-HT1A receptor. nih.govresearchgate.netmdpi.com For instance, new (2-methoxyphenyl)piperazine derivatives have been synthesized and shown to possess high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the nanomolar range. nih.govresearchgate.netmdpi.com However, these reported compounds are structurally distinct from this compound, typically featuring a piperazine (B1678402) ring system. There is no direct evidence in the reviewed literature to suggest that this compound itself has been evaluated for its ability to bind to or modulate the activity of the 5-HT1A receptor.

Muscarinic Acetylcholine (B1216132) Receptor (e.g., M1 mAChR) Positive Allosteric Modulation

The investigation into this compound as a potential positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) is rooted in the established activity of similar biaryl carboxylic acid structures. Positive allosteric modulators of the M1 receptor are of therapeutic interest for cognitive disorders such as Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies on various N-biaryl quinolone carboxylic acids have provided insights into the structural requirements for M1 PAM activity. nih.gov

A key characteristic of known M1 PAMs is their ability to target an allosteric site, which is distinct from the highly conserved orthosteric acetylcholine binding site. This selectivity for the M1 receptor subtype is a significant advantage. nih.gov The biaryl scaffold, in conjunction with a carboxylic acid moiety, is a common feature among a class of selective M1 PAMs. Research on these compounds has focused on optimizing their potency and pharmacokinetic properties, such as plasma free fraction. nih.gov While direct studies on this compound are not extensively documented in publicly available research, its structural similarity to active compounds suggests it may serve as a scaffold for the development of novel M1 PAMs. The relative positioning of the methoxy and methyl groups on the phenyl rings is likely to be a critical determinant of its modulatory activity.

| Compound Scaffold | Key Structural Features | Observed M1 PAM Activity |

|---|---|---|

| N-Biaryl Quinolone Carboxylic Acids | Quinolone core with a biaryl substitution and a carboxylic acid group. | Potent and selective M1 positive allosteric modulation. nih.gov |

| General Biaryl Carboxylic Acids | Two aryl rings directly linked, with a carboxylic acid substituent. | Considered a promising scaffold for M1 PAMs. nih.gov |

Sphingosine-1-phosphate (S1P) Receptor Modulation (e.g., S1P5)

The potential for this compound to modulate sphingosine-1-phosphate (S1P) receptors, particularly the S1P5 subtype, is an area of speculative interest based on the diverse structures known to interact with these receptors. S1P receptors are crucial in regulating various physiological processes, and modulators, especially for S1P1 and S1P5, have therapeutic applications in autoimmune diseases. nih.govfrontiersin.org

The discovery of potent and selective S1P5 antagonists has highlighted the structural diversity of ligands that can bind to this receptor. nih.govacs.org While many known S1P receptor modulators are structurally distinct from a simple biaryl benzoic acid, the exploration of novel scaffolds is an ongoing area of research. The lipophilicity and electronic properties conferred by the methoxyphenyl and methylbenzoic acid moieties of this compound could potentially allow for interaction with the S1P5 binding pocket. However, without specific experimental data, its role as an S1P5 modulator remains theoretical. Further screening and SAR studies would be necessary to determine if this compound or its derivatives possess any significant activity at S1P receptors.

[3H]Rolipram Binding Site Investigations

Investigations into the binding of compounds to the [3H]Rolipram site are indicative of potential interaction with phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic AMP (cAMP). Rolipram (B1679513) is a well-characterized PDE4 inhibitor, and compounds that compete for its binding site are presumed to share a similar mechanism of action. nih.gov The structure of rolipram contains a 3-cyclopentyloxy-4-methoxyphenyl group, which is critical for its inhibitory activity. researchgate.net

SAR studies of N-arylrolipram derivatives have led to the identification of highly potent PDE4 inhibitors. nih.gov These studies emphasize the importance of the catechol ether moiety for high-affinity binding within the active site of PDE4. lbl.gov Although this compound does not possess the pyrrolidinone ring characteristic of rolipram, its methoxyphenyl group is a feature shared with many PDE4 inhibitors. The crystal structure of PDE4 in complex with rolipram reveals a specific binding pocket that accommodates the catechol ether. rcsb.org The biaryl structure of this compound presents a different spatial arrangement, and its potential to fit into the rolipram binding site would depend on its conformational flexibility. It is plausible that this compound could serve as a starting point for the design of novel PDE4 inhibitors with a biaryl core.

| Compound | Essential Structural Moiety | Relevance to this compound |

|---|---|---|

| Rolipram | 3-Cyclopentyloxy-4-methoxyphenyl group. researchgate.net | Shares a methoxyphenyl group, but the overall scaffold is different. |

| N-Arylrolipram Derivatives | Substituted phenyl ring attached to the rolipram core. nih.gov | Highlights the tolerance for aryl substitutions, suggesting a biaryl structure might be accommodated. |

Antiviral Activity Investigations

The biaryl scaffold is a recurring motif in a variety of compounds exhibiting antiviral properties. This has led to investigations into the potential of this compound and related structures as antiviral agents.

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, and the discovery of new scaffolds that can overcome resistance is a critical research area. Biaryl ethers have been identified as potent NNRTIs with activity against wild-type and key mutant strains of HIV-1 reverse transcriptase. nih.gov A series of biaryl acids has also been reported to inhibit both HIV-1 and HIV-2 reverse transcriptase with micromolar efficacy. nih.govsci-hub.se

The SAR of these biaryl compounds indicates that the nature and position of substituents on both aryl rings are crucial for their inhibitory activity. nih.govacs.org The flexibility of the biaryl linkage allows the molecule to adopt a conformation that fits into the allosteric NNRTI binding pocket of the reverse transcriptase enzyme. frontiersin.org The 2-methoxyphenyl and 3-methylbenzoic acid moieties of the subject compound provide a specific substitution pattern that could be explored for NNRTI activity. While no direct antiviral data is available for this specific compound in the reviewed literature, its structural class suggests it is a candidate for further investigation as an HIV-1 NNRTI.

| Compound Class | Mechanism of Action | Reported Activity |

|---|---|---|

| Biaryl Ethers | Allosteric inhibition of HIV-1 reverse transcriptase. nih.gov | Potent activity against wild-type and mutant HIV-1 strains. nih.gov |

| Biaryl Acids | Inhibition of HIV-1 and HIV-2 reverse transcriptase. nih.govsci-hub.se | Micromolar inhibition observed. nih.govsci-hub.se |

HIV-1 Glycoprotein-41 Fusion Inhibition

The HIV-1 glycoprotein-41 (gp41) mediates the fusion of the viral and host cell membranes, making it an attractive target for antiviral drugs. frontiersin.org Small molecules that inhibit this process often target a hydrophobic pocket on gp41. nih.govnih.govacs.org SAR studies of indole-based small molecule fusion inhibitors have provided insights into the structural requirements for binding to this pocket, emphasizing the importance of shape, contact surface area, and amphipathic properties. nih.govnih.govacs.org

While this compound is not an indole (B1671886) derivative, its biaryl structure could potentially mimic the necessary hydrophobic and electronic features required for interaction with the gp41 pocket. The development of small molecule HIV-1 fusion inhibitors is an active area of research, and diverse chemical scaffolds are being explored. researchgate.net The potential of biaryl carboxylic acids in this context warrants further investigation.

Other Antiviral Targets

The antiviral potential of biaryl compounds extends beyond HIV. Substituted biaryl amide compounds have been identified as a new class of potential anti-influenza agents. nih.gov Additionally, a series of novel biaryl amide derivatives have been synthesized and shown to have potent inhibitory activity against the hepatitis C virus (HCV). nih.gov Furthermore, the biaryl motif is present in some compounds investigated for activity against plant viruses, such as the tobacco mosaic virus (TMV). researchgate.net

These findings suggest that the biaryl scaffold is a versatile platform for the development of antiviral agents against a range of viruses. The specific substitution pattern of this compound could confer activity against these or other viral targets. Its potential as a broad-spectrum antiviral agent or as a starting point for the development of more potent derivatives is a promising avenue for future research.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” strictly adhering to the provided outline. The search revealed a significant lack of published research specifically investigating the in vitro anticancer activity, antimicrobial properties, metabolic stability, and effects on biological signaling pathways of this particular compound.

The instructions require focusing solely on "this compound" and generating "thorough, informative, and scientifically accurate content" for highly specific subsections, such as the induction of apoptosis, caspase pathways, and cell line specificity. However, no publicly accessible studies detailing these biological and pharmacological aspects for this exact molecule could be identified.

While research exists for structurally related compounds—such as other benzoic acid derivatives or molecules containing methoxyphenyl groups—the explicit instruction to "not introduce any information, examples, or discussions that fall outside the explicit scope" prevents the use of data from these analogous but distinct chemical entities. Fulfilling the request under these constraints would require fabricating data, which is not permissible.

Therefore, the creation of a scientifically accurate and detailed article as per the specified structure is not feasible at this time due to the absence of primary research data on the biological activities of this compound.

Advanced Analytical Techniques for Characterization and Quantitation in Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the precise mass determination of a molecule, which in turn allows for the confident assignment of its elemental composition. For 4-(2-Methoxyphenyl)-3-methylbenzoic acid (C₁₅H₁₄O₃), the theoretical exact mass can be calculated. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical HRMS analysis using an electrospray ionization (ESI) source, the compound can be observed in both positive and negative ion modes. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species observed. The high-resolution data allows for the confirmation of the elemental formula by comparing the experimentally measured mass to the theoretical mass, typically with a mass error of less than 5 ppm.

Table 1: Theoretical HRMS Data for this compound

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₅H₁₅O₃]⁺ | 243.1016 |

| [M+Na]⁺ | [C₁₅H₁₄NaO₃]⁺ | 265.0835 |

| [M-H]⁻ | [C₁₅H₁₃O₃]⁻ | 241.0870 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for elucidating the detailed structural framework of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

For this compound, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the methoxy (B1213986) protons. The aromatic region would likely exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methyl carbon, and the methoxy carbon.

COSY: This experiment would reveal the correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system, particularly on the aromatic rings.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances.

HMBC: This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the two aromatic rings and the positions of the methyl and methoxy substituents. For instance, correlations between the methyl protons and adjacent aromatic carbons would confirm the position of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (-COOH) | ~12-13 (broad singlet) | ~170-175 | Protons on the benzoic acid ring |

| Aromatic Protons | ~6.9-8.0 (multiplets) | ~110-160 | Other aromatic carbons, methyl carbon, methoxy carbon |

| Methyl Protons (-CH₃) | ~2.2-2.5 (singlet) | ~15-20 | Aromatic carbons on the benzoic acid ring |

| Methoxy Protons (-OCH₃) | ~3.8-4.0 (singlet) | ~55-60 | Aromatic carbon on the methoxyphenyl ring |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties. nih.govacs.org

O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching frequencies.

C=O Stretch: A strong, sharp absorption peak is expected between 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. acs.org

C-O Stretch: The spectrum will likely show C-O stretching vibrations in the 1210-1320 cm⁻¹ range for the carboxylic acid and the aryl ether. acs.org

Aromatic C=C Stretch: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon double bonds within the aromatic rings. nih.gov

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 (strong, sharp) |

| Aryl Ether & Acid | C-O Stretch | 1210-1320 (strong) |

| Aromatic Rings | C=C Stretch | 1450-1600 (medium) |

| Aromatic Rings | C-H Bending | 690-900 (variable) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of a chemical compound and for separating it from any impurities. moravek.com A reversed-phase HPLC method would be suitable for assessing the purity of this compound. nih.gov

In a typical setup, a C18 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities with different polarities.

Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be in the UV range due to the aromatic rings. The purity of the sample is determined by the area percentage of the main peak in the chromatogram relative to the total area of all peaks. A pure sample would ideally show a single, sharp, and symmetrical peak.

Table 4: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Future Research Directions and Potential Applications

Design and Synthesis of Novel Analogues with Improved Selectivity or Potency

The core structure of 4-(2-Methoxyphenyl)-3-methylbenzoic acid offers numerous avenues for chemical modification to generate novel analogues with potentially enhanced biological activity, improved selectivity, or more favorable pharmacokinetic properties. The general approach to analogue design involves systematically altering different parts of the molecule and assessing the impact on its biological effects through structure-activity relationship (SAR) studies.

Key modifications could include:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains, or additional methoxy (B1213986) groups) on either the benzoic acid-bearing ring or the methoxyphenyl ring could significantly influence the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect how the molecule interacts with biological targets.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical functional group that can participate in hydrogen bonding and ionic interactions with biological macromolecules. Esterification, amidation, or its replacement with bioisosteres such as tetrazoles could modulate the compound's acidity, membrane permeability, and metabolic stability.

Alteration of the Linkage between the Phenyl Rings: While the direct phenyl-phenyl bond provides a certain degree of rotational freedom, introducing different linkers (e.g., amides, ethers, or sulfones) could create analogues with more defined three-dimensional structures. This can lead to more specific interactions with a target protein.

The synthesis of these novel analogues would likely employ well-established organic chemistry methodologies. Cross-coupling reactions, such as the Suzuki or Stille reactions, would be instrumental in constructing the biaryl core with diverse substitutions. Subsequent functional group manipulations would then be used to introduce the desired modifications to the carboxylic acid and other parts of the molecule.

The following table provides a hypothetical overview of potential analogue classes and their intended improvements:

| Analogue Class | Rationale for Synthesis | Potential Improvement |

| Halogenated Derivatives | To modulate electronic properties and potentially introduce halogen bonding interactions. | Increased potency and/or selectivity. |

| Amino- and Nitro-derivatives | To introduce hydrogen bonding capabilities and alter electronic character. | Altered target-binding affinity and specificity. |

| Alkoxy Chain Variants | To explore the impact of lipophilicity on cell permeability and target engagement. | Improved pharmacokinetic properties. |

| Carboxylic Acid Bioisosteres | To improve metabolic stability and oral bioavailability. | Enhanced drug-like properties. |

Exploration of New Biological Targets and Pathways

Given the prevalence of the benzoic acid and methoxyphenyl moieties in known bioactive compounds, this compound and its future analogues could potentially interact with a wide range of biological targets.

Initial screening efforts could focus on pathways where similar structures have shown activity:

Anti-inflammatory Pathways: Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. Therefore, it is plausible that analogues of this compound could exhibit inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. Methoxyphenolic compounds have also been shown to inhibit the production of various inflammatory mediators.

Anticancer Targets: The biaryl scaffold is a common feature in many anticancer agents. Research into benzoic acid derivatives has revealed their potential to target various cancer-related pathways. researchgate.netnih.gov Potential targets could include protein kinases, which are often dysregulated in cancer, or other enzymes involved in cell proliferation and survival. The methoxyphenyl group, in particular, is found in numerous kinase inhibitors.

Neurodegenerative Disease Targets: Some benzoic acid derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. researchgate.net Targets in this area could include acetylcholinesterase, carbonic anhydrases, or other enzymes involved in neuronal function and pathology. researchgate.net

A systematic approach to target identification would involve high-throughput screening of a library of this compound analogues against a panel of known biological targets. "Hits" from these screens would then be further validated and optimized.

Application in Chemical Biology Tools and Probes

The structural framework of this compound can be adapted for the development of chemical biology tools to study biological processes.

Fluorescent Probes: By conjugating a fluorescent dye (fluorophore) to the this compound scaffold, it may be possible to create fluorescent probes. If the parent compound is found to bind to a specific biological target, the fluorescent analogue could be used to visualize the localization and dynamics of that target within living cells using fluorescence microscopy. The design of such probes often involves incorporating fluorophores that are sensitive to their local environment, allowing for the detection of binding events through changes in fluorescence intensity or wavelength.

Photoaffinity Probes: To definitively identify the biological targets of this compound, photoaffinity labeling is a powerful technique. sci-hub.se This involves synthesizing an analogue that incorporates a photoreactive group, such as a diazirine or a benzophenone. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which are presumed to be the binding partners of the probe. Subsequent proteomic analysis can then be used to identify these covalently labeled proteins.

The development of such chemical probes would provide invaluable tools for elucidating the mechanism of action of any discovered biological activity of this compound and its derivatives.

Development of Structure-Based Drug Design Strategies

Should a specific biological target for this compound be identified, structure-based drug design (SBDD) will become a powerful strategy for the rational design of more potent and selective inhibitors.

The SBDD workflow would typically involve:

Determining the 3D Structure of the Target-Ligand Complex: The first step is to obtain a high-resolution three-dimensional structure of the biological target in complex with this compound or one of its active analogues. This is most commonly achieved through X-ray crystallography or cryo-electron microscopy.

Computational Modeling and Docking: With the 3D structure in hand, computational tools can be used to visualize and analyze the binding interactions between the ligand and the target protein. Molecular docking simulations can predict the binding poses of virtual compounds within the active site of the target. researchgate.netmdpi.com

In Silico Screening and Analogue Design: Large virtual libraries of compounds can be screened computationally to identify new potential binders. More importantly, the structural information can guide the rational design of new analogues of this compound with modifications predicted to improve binding affinity and selectivity. For instance, if the structure reveals an unoccupied pocket in the binding site, analogues can be designed to extend into this pocket and form additional favorable interactions.

Synthesis and Biological Evaluation: The computationally designed compounds are then synthesized and their biological activity is tested experimentally. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

The following table outlines key computational techniques and their applications in the structure-based design of this compound analogues:

| Computational Technique | Application |

| Molecular Docking | Predicts the binding mode and affinity of analogues to the target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex to assess binding stability. |

| Pharmacophore Modeling | Defines the key chemical features required for binding to the target. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Coupling of 2-methoxyphenylboronic acid with a pre-functionalized benzoic acid derivative via Suzuki-Miyaura cross-coupling (palladium catalysis).

- Step 2 : Methyl group introduction at the 3-position using alkylation or Friedel-Crafts acylation, followed by reduction.

- Step 3 : Carboxylic acid protection/deprotection strategies (e.g., ester hydrolysis under basic conditions).

- Optimization : Use anhydrous solvents (THF, DMF), controlled temperatures (60–80°C for coupling), and catalysts like Pd(PPh₃)₄. Monitor purity via TLC/HPLC .

Q. How can researchers ensure purity and characterize the compound post-synthesis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]+ expected ~271.1 g/mol).

- X-ray Crystallography : Resolve structural ambiguities; similar benzoic acid derivatives show planar aromatic rings with dihedral angles <10° .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to potential irritancy (observed in structurally related benzoic acids).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation. Reference Safety Data Sheets (SDS) for related compounds, e.g., 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, which advises neutral pH storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Structural Modifications : Synthesize analogs (e.g., replacing methoxy with ethoxy, varying methyl position) and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- Assays : Use in vitro enzyme inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.

- Data Interpretation : Compare with analogs like 4-(3-Fluoro-5-methoxyphenyl)benzoic acid, where electron-withdrawing groups enhance receptor binding .

Q. What computational methods are effective in predicting physicochemical properties?

- Methodological Answer :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ~2.5 for similar compounds).

- pKa Prediction : SPARC or MarvinSuite to determine acidity (carboxylic acid pKa ~4.2).

- Solubility : COSMO-RS simulations in water/DMSO; experimental validation via shake-flask method .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting in aromatic regions, consider:

- Rotamers : Methoxy group rotation barriers causing signal splitting (variable temperature NMR to confirm).

- Impurities : Trace solvents (e.g., DMSO-d₅) may overlap; use deuterated chloroform for clarity.

- Cross-Validation : Compare with published data for 3-methylbenzoic acid derivatives (e.g., 4-hydroxy-3-methylbenzoic acid, δ 7.2–7.8 ppm for ortho protons) .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.